molecular formula C8H10N4S B8380875 2-Pyrrolidino-4-amino-5-cyanothiazole

2-Pyrrolidino-4-amino-5-cyanothiazole

Cat. No. B8380875
M. Wt: 194.26 g/mol
InChI Key: FRCDSMLHJHGGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153607

Procedure details

40 parts of 2-methylmercapto-4-amino-5-cyanothiazole are dissolved in 200 parts of dimethylsulfoxide and 45 parts of pyrrolidine are added. The mixture is heated for 6 hours at 60° C. and the product is filtered off. 41.5 parts of 2-pyrrolidino-4-amino-5-cyano-thiazole (91% of theory) of melting point 305°-308° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[S:4][C:5]([C:9]#[N:10])=[C:6]([NH2:8])[N:7]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>CS(C)=O>[N:11]1([C:3]2[S:4][C:5]([C:9]#[N:10])=[C:6]([NH2:8])[N:7]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SC(=C(N1)N)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
the product is filtered off

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C=1SC(=C(N1)N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.